
AChE/BChE/MAO-B-IN-1
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Overview
Description
AChE/BChE/MAO-B-IN-1 is a reversible, non-time-dependent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. This compound is known for its ability to cross the blood-brain barrier and exhibits inhibitory effects on human acetylcholinesterase, human butyrylcholinesterase, and human monoamine oxidase-B with IC50 values of 7.31, 0.56, and 26.1 μM, respectively . It has shown neuroprotective effects and is not significantly cytotoxic .
Preparation Methods
The preparation of AChE/BChE/MAO-B-IN-1 involves synthetic routes that include the use of piperazine-substituted chalcones. These compounds are synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones in the presence of piperazine . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating under reflux . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
AChE/BChE/MAO-B-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may yield corresponding alcohols or amines .
Scientific Research Applications
AChE/BChE/MAO-B-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on neurotransmission and neuroprotection.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to its ability to inhibit acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurological disorders.
Mechanism of Action
The mechanism of action of AChE/BChE/MAO-B-IN-1 involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. These enzymes play crucial roles in neurotransmission by breaking down neurotransmitters such as acetylcholine and monoamines. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing cholinergic and monoaminergic neurotransmission . This mechanism is particularly beneficial in the treatment of neurodegenerative diseases where neurotransmitter levels are typically reduced .
Comparison with Similar Compounds
AChE/BChE/MAO-B-IN-1 is unique in its ability to inhibit multiple enzymes simultaneously. Similar compounds include:
Donepezil: Primarily inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.
Selegiline: Inhibits monoamine oxidase-B and is used in the treatment of Parkinson’s disease.
Compared to these compounds, this compound offers a broader spectrum of enzyme inhibition, making it a promising candidate for the treatment of multiple neurodegenerative diseases .
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1-benzylpiperidin-4-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C20H24N2O2/c23-20(21-19-9-5-2-6-10-19)24-16-18-11-13-22(14-12-18)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23) |
InChI Key |
IKTRKOHDYGDICC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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